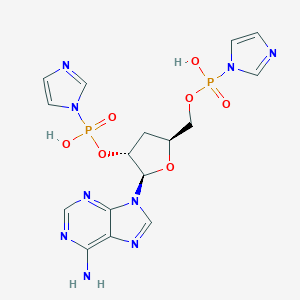

Impd(3')apim

Description

The term "IMPD" in the provided evidence primarily refers to the Investigational Medicinal Product Dossier, a regulatory document required for clinical trial authorization in the European Union (EU). It compiles data on the quality, safety, and efficacy of investigational medicinal products (IMPs), including manufacturing processes, stability, non-clinical pharmacology/toxicology, and clinical trial results . The IMPD follows the Common Technical Document (CTD) format, aligning with global regulatory standards .

However, "IMPD" also appears in unrelated contexts:

- Computer Science: "IMPd(Γ)" denotes the Ideal Membership Problem for constraint languages Γ, a mathematical problem in computational complexity .

- Permafrost Modeling: "APIM" (Alpine Permafrost Index Model) is a permafrost distribution model compared to the PFI (Permafrost Favorability Index) in geological studies .

Given the question’s phrasing ("comparison with similar compounds"), it is presumed that the focus is on the regulatory IMPD and analogous frameworks.

Propriétés

Numéro CAS |

113888-20-3 |

|---|---|

Formule moléculaire |

C16H19N9O7P2 |

Poids moléculaire |

511.33 g/mol |

Nom IUPAC |

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid |

InChI |

InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1 |

Clé InChI |

PLHILTSIFNHEGX-HWWQOWPSSA-N |

SMILES |

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

SMILES isomérique |

C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

SMILES canonique |

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

Synonymes |

3'-deoxyadenosine-2',5'-diphosphoimidazolide Impd(3')ApIm |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Regulatory Frameworks

IMPD vs. IND (Investigational New Drug Application)

IMPD vs. Simplified IMPD

A simplified IMPD is permitted in the EU when:

- The IMP is authorized in the EU (referencing SmPC Summary of Product Characteristics).

- Non-clinical/clinical data are cross-referenced to existing documentation (e.g., IB) .

Comparison with Other Models/Problems

Regulatory IMPD vs. APIM (Alpine Permafrost Index Model)

While unrelated to pharmaceuticals, the APIM-PFI comparison highlights methodological differences:

- APIM : Uses rock glacier activity and thermal offsets to predict permafrost distribution .

- PFI : Relies on climate data and statistical odds ratios for permafrost favorability .

| Model | Basis | Application |

|---|---|---|

| APIM | Geological/thermal indicators | Alpine permafrost mapping . |

| PFI | Climate variables and probabilities | Regional permafrost prediction . |

IMPd(Γ) (Ideal Membership Problem) vs. CSP(Γ) (Constraint Satisfaction Problem)

In computational complexity:

- CSP(Γ) : Determines if a solution exists for a constraint network .

- IMPd(Γ): Tests if a polynomial belongs to an ideal generated by CSP constraints .

| Problem | Complexity | Domain |

|---|---|---|

| CSP(Γ) | Dichotomous (P vs. NP-complete) . | Finite domains . |

| IMPd(Γ) | Extends CSP with polynomial ideals | Algebraic methods . |

Key Research Findings

IMPD Flexibility : Cross-referencing to the IB reduces redundancy but requires harmonization with Good Clinical Practice (GCP) guidelines .

Global Harmonization : IMPD and IND share CTD alignment, but IND demands more granular CMC data early in development .

Simplified IMPD Challenges : Regulatory agencies may request full data if cross-referenced documents lack sufficient detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.